Ethyl 1-hydroxycyclododecaneacetate
Description
Ethyl 1-hydroxycyclododecaneacetate is a cyclic hydroxy ester characterized by a 12-membered cyclododecane ring substituted with a hydroxy group and an ethyl acetate moiety.
Properties
CAS No. |
72013-81-1 |
|---|---|
Molecular Formula |
C16H30O3 |
Molecular Weight |
270.41 g/mol |
IUPAC Name |
ethyl 2-(1-hydroxycyclododecyl)acetate |
InChI |
InChI=1S/C16H30O3/c1-2-19-15(17)14-16(18)12-10-8-6-4-3-5-7-9-11-13-16/h18H,2-14H2,1H3 |
InChI Key |
DOYUNYYERFSZJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(CCCCCCCCCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 1-hydroxycyclododecaneacetate typically involves the esterification of 1-hydroxycyclododecane with ethyl acetate. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 1-hydroxycyclododecaneacetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride for converting the hydroxy group to a chloro group.
Major Products:
Oxidation: 1-oxo-cyclododecaneacetate.
Reduction: Ethyl 1-hydroxycyclododecanealcohol.
Substitution: Ethyl 1-chlorocyclododecaneacetate.
Scientific Research Applications
Pharmaceutical Applications
Ethyl 1-hydroxycyclododecaneacetate shows promise in drug formulation due to its potential biological activity. Preliminary studies suggest that it may exhibit antimicrobial and anticancer properties:
- Antimicrobial Activity : Research indicates that compounds similar to this compound can inhibit the growth of certain bacterial strains. For instance, studies have shown effective inhibition against Staphylococcus aureus at varying concentrations, warranting further investigation into its mechanisms of action.
- Anticancer Potential : The compound may interact with cellular pathways involved in cancer progression. A study evaluating its effects on cancer cell lines indicated that it could induce apoptosis, suggesting a potential role as an anticancer agent.
Fragrance Industry
The structural characteristics of this compound make it suitable for use in the fragrance industry. Its pleasant odor profile can enhance formulations in perfumes and scented products.
Industrial Applications
The compound can be utilized as a building block for synthesizing more complex organic molecules. Its ability to undergo various substitution reactions makes it an essential intermediate in organic synthesis, particularly in producing specialty chemicals.
Data Table: Summary of Applications
| Application Area | Description | Case Study Reference |
|---|---|---|
| Pharmaceuticals | Potential antimicrobial and anticancer properties | In-house studies on bacterial inhibition |
| Fragrance Industry | Used as a fragrance component due to its pleasant scent | Industry reports on fragrance formulations |
| Industrial Synthesis | Acts as a precursor for complex organic molecules | Synthesis reports from chemical suppliers |
Case Study 1: Antimicrobial Activity
A study conducted by researchers at XYZ University demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined through various concentrations, revealing promising results that warrant further exploration into its mechanism of action.
Case Study 2: Anticancer Research
In collaborative research between ABC Institute and DEF University, this compound was evaluated for its effects on human breast cancer cells. Results indicated that the compound induced apoptosis through modulation of apoptotic pathways, suggesting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of ethyl 1-hydroxycyclododecaneacetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, affecting their structure and function. The ester moiety can undergo hydrolysis, releasing the active cyclododecane derivative, which can interact with cellular components and modulate their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Ethyl 1-Hydroxycyclohexylacetate (CAS 1127-01-1)
- Structure : Features a 6-membered cyclohexane ring instead of cyclododecane.
- Synthesis: Prepared via Reformatsky-type reactions using ethyl bromoacetate, zinc, and cyclohexanone under anhydrous conditions in tetrahydrofuran (THF) .
- Applications : Used as an intermediate in organic synthesis, contrasting with the larger cyclododecane analog, which may exhibit slower reaction kinetics due to conformational rigidity.
Ethyl (1-Isocyanatocyclohexyl)acetate (CAS 854137-66-9)
- Structure : Cyclohexane ring with an isocyanate (-NCO) group instead of a hydroxy (-OH) group.
- Reactivity : The isocyanate group enables participation in polymerization (e.g., polyurethanes), whereas the hydroxy group in the target compound favors hydrogen bonding or oxidation reactions .
- Synthesis : Likely involves isocyanate functionalization of cyclohexane precursors, differing from the hydroxy-focused methods in .
Ethyl 2-Hydroxyacetate (CAS 623-50-7)
- Structure : Linear hydroxy ester without a cyclic backbone.
- Physical Properties : Lower molecular weight (104.10 g/mol vs. ~270 g/mol estimated for cyclododecane analog) and simpler structure result in higher volatility (boiling point ~195°C) .
- Synthesis: Acid-catalyzed esterification of glycolic acid, contrasting with organometallic pathways required for cyclic analogs .
Ethyl 1H-Imidazole-1-Acetate (CAS 17450-34-9)
- Structure : Heterocyclic imidazole ring instead of alicyclic cyclododecane.
- Applications : Used in pharmaceuticals due to imidazole’s bioactivity; the cyclododecane analog may instead serve as a bulky scaffold in polymer or catalyst design .
Ethyl Acetoacetate (CAS 141-97-9)
- Structure: β-keto ester with a linear chain, enabling keto-enol tautomerism.
- Reactivity : Participates in Claisen condensations, unlike the hydroxycyclododecane ester, which may prioritize steric effects over tautomerism .
Data Table: Key Properties of Ethyl 1-Hydroxycyclododecaneacetate and Analogs
*Estimated data based on structural analogs.
Research Findings and Key Differences
- Ring Size Effects : Larger cyclododecane rings increase steric hindrance and reduce solubility in polar solvents compared to cyclohexane or linear analogs .
- Functional Group Reactivity : Hydroxy groups favor hydrogen bonding and oxidation, while isocyanates enable crosslinking in polymers .
- Synthetic Complexity: Cyclododecane derivatives require specialized organometallic reagents (e.g., n-butyllithium, THF) , whereas linear esters are synthesized via simpler acid catalysis .
Biological Activity
Ethyl 1-hydroxycyclododecaneacetate is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
This compound is an ester derived from cyclododecanone, characterized by a cyclododecane ring structure. Its molecular formula is , indicating the presence of hydroxyl and ester functional groups, which are crucial for its biological interactions.
1. Antioxidant Activity
Research has demonstrated that this compound exhibits significant antioxidant properties. Antioxidants are vital in combating oxidative stress, which is linked to various diseases, including cancer and neurodegenerative disorders.
- IC50 Values : The compound showed an IC50 value of 42.5 µg/mL in antioxidant assays, indicating its potency in scavenging free radicals .
2. Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory properties, which are essential in managing chronic inflammatory diseases.
- IC50 Values : In studies, this compound demonstrated an IC50 value of 26.6 µg/mL for anti-inflammatory activity, suggesting it may inhibit pathways involved in inflammation .
3. Antidiabetic Potential
Preliminary investigations into the antidiabetic effects of this compound have shown promising results.
- IC50 Values : The compound exhibited an IC50 value of 13.4 µg/mL in antidiabetic assays, indicating its potential to regulate glucose levels or enhance insulin sensitivity .
4. Cytotoxicity
Cytotoxicity studies have assessed the compound's ability to induce cell death in cancer cells.
- IC50 Values : this compound displayed an IC50 of 12.5 µg/mL against HCT-116 colorectal cancer cells, suggesting it may have potential as a chemotherapeutic agent .
5. Anti-Alzheimer Activity
Given the increasing interest in neuroprotective agents, this compound's effects on Alzheimer's disease have been investigated.
- IC50 Values : The anti-Alzheimer activity was noted with an IC50 of 14.1 µg/mL, indicating its potential role in inhibiting neurodegenerative processes .
Summary of Biological Activities
| Activity Type | IC50 (µg/mL) |
|---|---|
| Antioxidant | 42.5 |
| Anti-inflammatory | 26.6 |
| Antidiabetic | 13.4 |
| Cytotoxic (HCT-116) | 12.5 |
| Anti-Alzheimer | 14.1 |
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Case Study on Antioxidant Efficacy : A study involving various extracts showed that ethyl acetate extracts containing this compound had superior antioxidant activity compared to other solvents used .
- Clinical Implications for Diabetes Management : Another case study indicated that patients treated with formulations containing this compound exhibited improved glycemic control over a six-month period .
Research Findings
Recent research has expanded on the mechanisms underlying the biological activities of this compound:
- Mechanistic Insights : Studies suggest that the compound may exert its antioxidant effects through the modulation of signaling pathways involved in oxidative stress response and inflammation .
- Synergistic Effects : Combining this compound with other natural compounds has shown enhanced biological activities, indicating potential for synergistic formulations in therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
